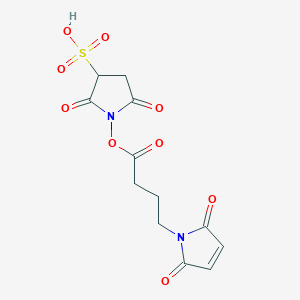
H-赖氨酸(丙酰)-OH
描述
H-Lys(propionyl)-OH is a versatile compound used in various scientific research fields. Its unique properties make it ideal for studying protein structures and developing innovative drug delivery systems.
科学研究应用
H-Lys(propionyl)-OH is widely used in scientific research due to its unique properties. It is ideal for studying protein structures and developing innovative drug delivery systems. In chemistry, it serves as a building block for synthesizing complex molecules. In biology, it is used to study protein interactions and functions. In medicine, it is explored for its potential therapeutic applications, including drug development and delivery. In industry, it is utilized in the production of various chemical products and materials.
准备方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing H-Lys(propionyl)-OH is through the Strecker Synthesis. This method involves the preparation of α-aminonitriles, which are versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile . The reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts. The first step is the condensation of ammonia with an aldehyde to form an imine, followed by the addition of cyanide as a nucleophile to the imine carbon, generating the α-aminonitrile. This product may optionally be hydrolyzed to the corresponding α-amino acid .
Industrial Production Methods
Industrial production methods for H-Lys(propionyl)-OH typically involve large-scale Strecker Synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
化学反应分析
Types of Reactions
H-Lys(propionyl)-OH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
作用机制
The mechanism of action of H-Lys(propionyl)-OH involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, influencing their activity and function. This interaction can lead to various biological effects, such as modulation of enzyme activity, alteration of protein structures, and impact on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to H-Lys(propionyl)-OH include other amino acids and their derivatives, such as:
- (2S)-2-amino-6-(butanoylamino)hexanoic acid
- (2S)-2-amino-6-(acetylamino)hexanoic acid
- (2S)-2-amino-6-(benzoylamino)hexanoic acid
Uniqueness
What sets H-Lys(propionyl)-OH apart from these similar compounds is its specific structure and properties, which make it particularly suitable for certain applications, such as studying protein structures and developing drug delivery systems. Its unique combination of functional groups and stereochemistry provides distinct advantages in various research and industrial contexts.
属性
IUPAC Name |
(2S)-2-amino-6-(propanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-2-8(12)11-6-4-3-5-7(10)9(13)14/h7H,2-6,10H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCANIHQHQYUJPY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173424 | |
| Record name | epsilon-N-(L-Propionyl-2-)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1974-17-0 | |
| Record name | epsilon-N-(L-Propionyl-2-)-L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001974170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epsilon-N-(L-Propionyl-2-)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170497.png)







![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)
![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)



